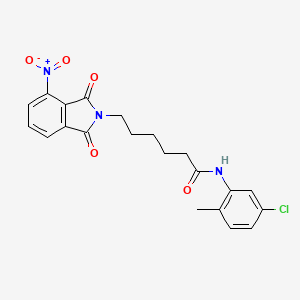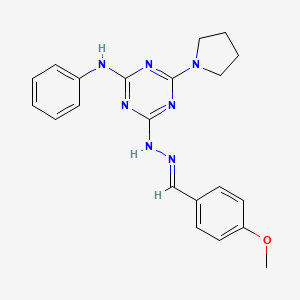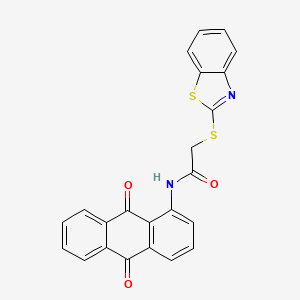![molecular formula C27H15N3O5S B11681618 5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11681618.png)
5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of o-aminophenol with carboxylic acids or their derivativesCommon reagents used in these reactions include copper (II) oxide nanoparticles in DMSO under air .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled reaction environments to ensure the desired product is obtained efficiently .
化学反応の分析
Types of Reactions
The compound 5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield products with additional oxygen-containing functional groups, while reduction could result in the removal of nitro groups .
科学的研究の応用
Chemistry
In chemistry, this compound can be used as an intermediate for the synthesis of other complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology
In biological research, benzoxazole derivatives have been studied for their antimicrobial and anticancer properties. This specific compound may exhibit similar activities, making it a potential candidate for drug development .
Medicine
Medicinally, compounds like 5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione are investigated for their potential therapeutic effects, including antibacterial, antifungal, and anticancer activities .
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways would depend on the specific structure and functional groups present in the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 5,7-dichloro-1,3-benzoxazol-2-yl derivatives
Uniqueness
What sets 5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
特性
分子式 |
C27H15N3O5S |
|---|---|
分子量 |
493.5 g/mol |
IUPAC名 |
5-(1,3-benzoxazol-2-yl)-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H15N3O5S/c31-26-21-14-5-16(25-28-23-3-1-2-4-24(23)35-25)15-22(21)27(32)29(26)17-6-10-19(11-7-17)36-20-12-8-18(9-13-20)30(33)34/h1-15H |
InChIキー |
VZPKSJVSMXZHKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11681539.png)
![2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11681542.png)
![2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11681548.png)
![(2Z,5Z)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11681551.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11681554.png)



![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2-chlorophenyl)diazenyl]phenol](/img/structure/B11681594.png)

![methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681607.png)
![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11681610.png)
![N'-[(E)-(4-bromo-1-hydroxynaphthalen-2-yl)methylidene]-3-hydroxy-1-benzothiophene-2-carbohydrazide](/img/structure/B11681627.png)
![N'-[(1E)-(2,6-dichlorophenyl)methylene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11681635.png)
